3-Chloroalanine

Description

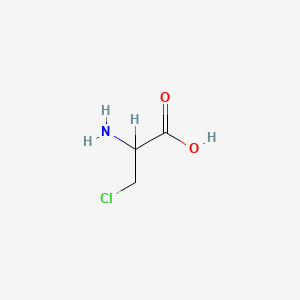

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBJGPTTYPEMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927558 | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-36-0, 39217-38-4, 13215-35-5 | |

| Record name | β-Chloroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3981-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC337715 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Chloroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine (3-CA), a non-proteinogenic amino acid, serves as a potent inhibitor of a range of pyridoxal phosphate (PLP)-dependent enzymes, which are crucial for various metabolic pathways, particularly in bacteria. This technical guide delineates the core mechanism of action of this compound, focusing on its role as a "suicide inhibitor." Through a detailed exploration of its enzymatic targets, quantitative inhibition data, and relevant experimental protocols, this document provides a comprehensive resource for researchers in biochemistry, microbiology, and drug development.

Core Mechanism of Action: Suicide Inhibition

This compound primarily functions as a mechanism-based inactivator, also known as a suicide inhibitor. This irreversible inhibition occurs when an enzyme binds to this compound, mistaking it for its natural substrate (e.g., L-alanine or D-alanine). The enzyme then initiates its normal catalytic reaction, which in the case of this compound, leads to the generation of a highly reactive intermediate that covalently modifies and permanently inactivates the enzyme.[1][2]

The general mechanism proceeds as follows:

-

Formation of the External Aldimine: The amino group of this compound forms a Schiff base with the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, creating an external aldimine.[3][4]

-

Enzyme-Catalyzed β-Elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of this compound. This β-elimination reaction is a key step in the inactivation pathway.[1]

-

Generation of a Reactive Intermediate: The elimination of HCl generates a highly reactive and electrophilic intermediate, 2-aminoacrylate, within the confines of the active site.[1]

-

Covalent Modification and Inactivation: The 2-aminoacrylate intermediate then acts as a Michael acceptor, reacting with a nucleophilic amino acid residue (such as lysine or tyrosine) in the active site or with the PLP cofactor itself.[1][5] This covalent modification leads to the irreversible inactivation of the enzyme.[6]

This suicide inhibition mechanism is highly specific, as the reactive inhibitor is generated at the active site of the target enzyme, minimizing off-target effects.

Primary Enzymatic Targets of this compound

This compound exhibits inhibitory activity against a variety of PLP-dependent enzymes. The specificity and potency of inhibition can depend on the stereoisomer (D- or L-3-chloroalanine) and the specific enzyme.[1][7]

Key Target Enzymes:

-

Alanine Racemase (Alr): This is a primary and well-studied target of this compound, particularly the D-isomer.[1][7] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[1] Inhibition of alanine racemase disrupts cell wall synthesis, leading to bacterial cell death, making it an attractive target for antimicrobial drug development.[1][8]

-

Glutamate Racemase (MurI): Recent studies have shown that β-chloro-D-alanine is a potent mechanism-based inactivator of glutamate racemase in Mycobacterium tuberculosis.[9][10] This enzyme is also involved in peptidoglycan biosynthesis.

-

Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine. β-Chloro-L-alanine has been shown to inhibit threonine deaminase.[7][11]

-

Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is also involved in the biosynthesis of branched-chain amino acids. Its inhibition by β-chloro-L-alanine contributes to the requirement of isoleucine and valine for the growth of some bacteria in the presence of the inhibitor.[7][11]

-

Aspartate Aminotransferase: This enzyme plays a crucial role in amino acid metabolism.[1]

-

O-Acetylserine Sulfhydrylase: This enzyme is involved in the biosynthesis of cysteine.[11]

-

Tryptophan Synthase: This enzyme catalyzes the final step in the biosynthesis of tryptophan.[3]

Quantitative Inhibition Data

The following table summarizes the available quantitative data for the inhibition of various enzymes by this compound and its analogs. Data for this compound is sparse in the literature, with more information available for related compounds.

| Enzyme | Inhibitor | Organism | Inhibition Type | Ki | IC50 | kinact | Partition Ratio | Reference(s) |

| Alanine Racemase | β-Chloro-D-alanine | E. coli, B. subtilis | Irreversible | - | - | - | - | [8] |

| Alanine Racemase | β-Chloro-L-alanine | E. coli | Time-dependent inactivation | - | - | - | - | [12] |

| Alanine Racemase | D-chlorovinylglycine | E. coli B | Irreversible | - | - | 122 ± 14 M-1s-1 (second-order rate constant) | 2.2 ± 0.2 | [5] |

| Amino Acid Racemase | β-Fluoro-D-alanine | Pseudomonas striata | Irreversible | 3.5 mM | - | 0.23 min-1 | 800 | [1] |

| Amino Acid Racemase | β-Fluoro-L-alanine | Pseudomonas striata | Irreversible | 10 mM | - | 0.04 min-1 | 1700 | [1] |

| Amino Acid Racemase | β-Chloro-D-alanine | Pseudomonas striata | Irreversible | 0.3 mM | - | 0.46 min-1 | 35 | [1] |

| Amino Acid Racemase | β-Chloro-L-alanine | Pseudomonas striata | Irreversible | 0.8 mM | - | 0.09 min-1 | 120 | [1] |

| Glutamate Racemase | β-Chloro-D-alanine | B. subtilis | Irreversible | 1.1 ± 0.3 µM | - | 0.10 ± 0.01 min-1 | 12 ± 2 | [9] |

| Glutamate Racemase | β-Chloro-D-alanine | E. coli | Irreversible | 20 ± 10 µM | - | 0.018 ± 0.006 min-1 | 300 ± 100 | [9] |

| Glutamate Racemase | β-Chloro-D-alanine | M. tuberculosis | Irreversible | 1.0 ± 0.2 mM | - | 0.010 ± 0.001 min-1 | 1100 ± 100 | [9] |

| D-Amino Acid Transaminase | β-Chloro-D-alanine | Bacillus sphaericus | Competitive (with D-alanine) | 10 µM | - | - | 1500 | [13] |

Note: The partition ratio is the number of catalytic turnovers per inactivation event. A lower partition ratio indicates a more efficient suicide inhibitor.

Mandatory Visualizations

Signaling Pathway of Suicide Inhibition

Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.

Experimental Workflow for Alanine Racemase Inhibition Assay

Caption: Workflow for determining alanine racemase inhibition by this compound.

Disruption of Peptidoglycan Synthesis

Caption: Inhibition of alanine racemase by 3-CA disrupts bacterial cell wall synthesis.

Detailed Experimental Protocols

Alanine Racemase Activity and Inhibition Assay

This protocol describes a coupled spectrophotometric assay to measure alanine racemase activity and its inhibition by this compound. The production of D-alanine is coupled to the D-amino acid oxidase (DAAO) reaction, which produces hydrogen peroxide, and this is subsequently detected using horseradish peroxidase (HRP) and a chromogenic substrate.

Materials:

-

Purified alanine racemase

-

L-alanine

-

D-amino acid oxidase (DAAO) from porcine kidney

-

Horseradish peroxidase (HRP)

-

This compound (D- and L-isomers)

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) or other suitable chromogenic substrate

-

Potassium phosphate buffer (pH 8.0)

-

Spectrophotometer (plate reader or cuvette-based)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of L-alanine (e.g., 1 M) in phosphate buffer.

-

Prepare stock solutions of D- and L-3-chloroalanine at various concentrations in phosphate buffer.

-

Prepare a fresh solution of the coupling enzymes and chromogenic substrate in phosphate buffer (e.g., 0.1 U/mL DAAO, 0.05 U/mL HRP, and 1 mM ABTS).

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate or cuvettes, add a fixed concentration of alanine racemase to the phosphate buffer.

-

Add varying concentrations of this compound to the wells/cuvettes containing the enzyme and pre-incubate for a specific time (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C) to allow for time-dependent inactivation.

-

Initiate the reaction by adding the L-alanine substrate to a final concentration within the linear range of the assay.

-

Immediately add the coupling enzyme and chromogenic substrate mixture.

-

-

Measurement and Analysis:

-

Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 405 nm for ABTS) over time.

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time).

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

To determine Ki and kinact for suicide inhibition, perform progress curve analysis at various substrate and inhibitor concentrations.

-

Threonine Deaminase Activity and Inhibition Assay

This protocol describes a spectrophotometric assay to measure threonine deaminase activity by quantifying the production of α-ketobutyrate.

Materials:

-

Purified threonine deaminase

-

L-threonine

-

3-Chloro-L-alanine

-

2,4-dinitrophenylhydrazine (DNPH)

-

Potassium phosphate buffer (pH 8.0)

-

Ethanol

-

Sodium hydroxide (NaOH)

Procedure:

-

Enzyme Reaction:

-

In a reaction tube, combine the phosphate buffer, a fixed concentration of threonine deaminase, and varying concentrations of 3-chloro-L-alanine.

-

Pre-incubate for a defined period at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding L-threonine.

-

Incubate for a specific time (e.g., 15-30 minutes).

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid).

-

-

Quantification of α-ketobutyrate:

-

Add DNPH solution to the reaction mixture to form a dinitrophenylhydrazone derivative of α-ketobutyrate.

-

After incubation, add ethanol and then NaOH to develop a colored product.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Create a standard curve using known concentrations of α-ketobutyrate to quantify the amount produced in the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the enzyme activity and plot it against the inhibitor concentration to determine the IC50. For reversible inhibition, Dixon or Lineweaver-Burk plots can be used to determine the Ki.

-

Branched-Chain Amino Acid Transaminase Activity and Inhibition Assay

This protocol outlines a coupled spectrophotometric assay to measure the activity of branched-chain amino acid transaminase.

Materials:

-

Purified branched-chain amino acid transaminase

-

Branched-chain amino acid (e.g., L-leucine)

-

α-ketoglutarate

-

This compound

-

Glutamate dehydrogenase

-

NADH

-

Tris-HCl buffer (pH 8.5)

Procedure:

-

Assay Mixture Preparation:

-

Prepare a reaction mixture containing Tris-HCl buffer, the branched-chain amino acid substrate, α-ketoglutarate, NADH, and glutamate dehydrogenase.

-

-

Inhibition Assay:

-

In a cuvette or 96-well plate, add the assay mixture.

-

Add a fixed amount of the branched-chain amino acid transaminase.

-

Add varying concentrations of this compound.

-

-

Measurement and Analysis:

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+ by glutamate dehydrogenase in a reaction coupled to the transamination.

-

Calculate the initial reaction velocity.

-

Determine the mode of inhibition and calculate the inhibition constants (Ki or IC50) by analyzing the reaction rates at different substrate and inhibitor concentrations.

-

Conclusion

This compound is a powerful tool for studying the mechanism of PLP-dependent enzymes and serves as a lead compound for the development of novel antimicrobial agents. Its action as a suicide inhibitor provides a high degree of specificity for its target enzymes. The disruption of essential metabolic pathways, such as bacterial cell wall synthesis, underscores its therapeutic potential. This guide provides a foundational understanding of the mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols, to aid researchers in their exploration of this and similar enzyme inhibitors. Further research to elucidate the kinetic parameters of this compound against a wider range of its targets will be invaluable for future drug design and development efforts.

References

- 1. Inactivation of the Pseudomonas striata broad specificity amino acid racemase by D and L isomers of beta-substituted alanines: kinetics, stoichiometry, active site peptide, and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. clinivex.com [clinivex.com]

- 5. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Growth of Salmonella typhimurium and of Threonine Deaminase and Transaminase B by β-Chloroalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutamate Racemase Is the Primary Target of β-Chloro-d-Alanine in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Chloro-L-alanine | CAS#:2731-73-9 | Chemsrc [chemsrc.com]

- 12. Inactivation of alanine racemase by beta-chloro-L-alanine released enzymatically from amino acid and peptide C10-esters of deacetylcephalothin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

3-Chloroalanine: A Technical Guide for Researchers

An In-depth Whitepaper on the Unnatural Amino Acid Analog for Scientific and Drug Development Applications

Introduction

3-Chloroalanine (3-CA) is a synthetic, non-proteinogenic α-amino acid analog of alanine, where one of the hydrogen atoms on the beta-carbon is replaced by a chlorine atom.[1] This structural modification confers unique chemical reactivity, making 3-CA a powerful tool in biochemical research and a lead compound in drug development.[2] It is a white, water-soluble solid typically synthesized from serine.[3] Its primary biochemical significance lies in its potent, mechanism-based inhibition of pyridoxal 5'-phosphate (PLP)-dependent enzymes, a large and diverse family of enzymes crucial for amino acid metabolism.[4][5] By targeting these enzymes, particularly those essential for bacterial cell wall synthesis like alanine racemase, 3-CA exhibits significant antimicrobial properties.[6][7] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, mechanism of action, applications, and detailed experimental protocols for its use in a research setting.

Physicochemical Properties

This compound is characterized by its simple structure, yet the presence of the chlorine atom drastically alters its chemical properties compared to natural alanine. These properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-3-chloropropanoic acid | [1] |

| Other Names | β-Chloroalanine, 3-Chloro-L-alanine (L-isomer) | [3][4] |

| CAS Number | 2731-73-9 (L-isomer), 3981-36-0 (DL-racemic) | [1][8] |

| Molecular Formula | C₃H₆ClNO₂ | [1][3] |

| Molecular Weight | 123.54 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 166–167 °C (decomposes) | [3][9] |

| Boiling Point | 243.6 °C at 760 mmHg | [2] |

| Water Solubility | Soluble | [3][9] |

| LogP | 0.33740 | [2] |

Mechanism of Action: Suicide Inhibition of PLP-Dependent Enzymes

This compound is a classic example of a mechanism-based inactivator, or "suicide substrate," for many PLP-dependent enzymes.[5] Instead of being converted into a harmless product, the enzyme's own catalytic mechanism transforms 3-CA into a highly reactive intermediate that covalently and irreversibly modifies the enzyme's active site, leading to its inactivation.[4][10]

The general mechanism proceeds as follows:

-

Schiff Base Formation : 3-CA enters the active site and forms a Schiff base (external aldimine) with the PLP cofactor, displacing the active site lysine residue that normally holds PLP in place.

-

Halide Elimination : The enzyme's catalytic machinery facilitates the elimination of hydrogen chloride (HCl) from the β-carbon of the bound 3-CA.

-

Reactive Intermediate Generation : This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate.

-

Covalent Modification : This intermediate, an activated Michael acceptor, is then attacked by a nucleophilic residue within the enzyme's active site (e.g., tyrosine, cysteine).[5] This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[5]

Applications in Research and Drug Development

The unique properties of 3-CA make it a versatile tool with several key applications.

Antimicrobial Research

The primary application of 3-CA is as an antibacterial agent.[6] It effectively inhibits alanine racemase, a bacterial enzyme essential for converting L-alanine to D-alanine.[7] D-alanine is a critical component of the peptidoglycan layer of bacterial cell walls.[5] By blocking D-alanine synthesis, 3-CA disrupts cell wall formation, leading to cell lysis and death.[6] This makes it a broad-spectrum antibacterial agent against both Gram-positive and Gram-negative bacteria.[6][7]

Enzyme Inhibition and Mechanistic Studies

3-CA is a valuable probe for studying the mechanisms of PLP-dependent enzymes.[5] Its ability to act as a suicide substrate allows researchers to identify and characterize active site residues.[5] Beyond alanine racemase, it is known to inhibit a range of other enzymes, including:

Synthesis of Unnatural Amino Acids

The reactive β-chloro group makes 3-CA a versatile precursor for the chemical and enzymatic synthesis of other unnatural amino acids.[3][5] The chloride can be displaced by various nucleophiles to introduce new functionalities, making it a useful building block in peptidomimetics and the construction of complex bioactive molecules.[5]

Quantitative Data

While extensive kinetic data is spread across numerous publications, this section summarizes known inhibitory and toxicological information. Researchers should consult primary literature for specific experimental conditions.

Table 1: Enzyme Inhibition by this compound

| Enzyme Target | Organism | Type of Inhibition | Potency Metric | Value | Reference(s) |

| Alanine Racemase | Escherichia coli | Irreversible/Suicide | Inhibition % | 90-95% | [7] |

| Alanine Racemase | Bacillus subtilis | Irreversible/Suicide | Inhibition % | 90-95% | [7] |

| Alanine Aminotransferase | Lung Carcinoma Model | Irreversible | Effect | Suppresses Tumor | [4] |

| Threonine Deaminase | Escherichia coli K-12 | Irreversible | Not specified | - | [11] |

| Branched-chain Amino Acid Transaminase | Escherichia coli K-12 | Irreversible | Not specified | - | [11] |

Table 2: Antimicrobial Activity & Cytotoxicity

| Organism/Cell Line | Metric | Concentration | Effect | Reference(s) |

| Streptococcus mutans | MIC | < 1 mM | Sensitive (Growth Inhibition) | [12] |

| Escherichia coli | MIC | < 1 mM | Sensitive (Growth Inhibition) | [12] |

| Fusobacterium nucleatum | MIC | > 1 mM | Resistant | [12] |

| Porphyromonas gingivalis | MIC | > 1 mM | Resistant | [12] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, use, and application of this compound in a laboratory setting.

Protocol: Synthesis of 3-Chloro-L-alanine from L-Serine

This protocol is based on a common method involving the chlorination of L-serine.[3][13]

Materials:

-

L-Serine

-

Thiourea

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and condenser

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve L-serine in the chosen solvent.

-

Add thiourea to the solution (molar ratio of thiourea to serine can range from 0.1:1 to 2:1).[13]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add N-Chlorosuccinimide (NCS) in portions (molar ratio of NCS to serine can range from 1:1 to 5:1).[13] Maintain the temperature between 0-40 °C.

-

Allow the reaction to stir for 2-5 hours at room temperature.[13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the succinimide by-product.

-

The solvent is removed from the filtrate under reduced pressure (rotary evaporation).

-

The resulting crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield pure 3-Chloro-L-alanine.

Protocol: Alanine Racemase Inhibition Assay

This protocol outlines a standard procedure to measure the inhibition of alanine racemase by 3-CA.[14][15]

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

This compound (inhibitor)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Coupled detection system: D-amino acid oxidase (DAAO), horseradish peroxidase (HRP), and a chromogen like o-dianisidine.

-

Microplate reader

Procedure:

-

Reagent Preparation : Prepare stock solutions of L-alanine, 3-CA, and the detection system components in the reaction buffer.

-

Reaction Setup : In a 96-well microplate, set up reactions containing the reaction buffer and varying concentrations of 3-CA. Include a "no inhibitor" control and a "vehicle" control.

-

Pre-incubation : Add alanine racemase to each well. Pre-incubate the enzyme with 3-CA for a defined period (e.g., 10-15 minutes) at 37°C to allow for time-dependent inactivation.

-

Initiation : Start the enzymatic reaction by adding the substrate, L-alanine, to all wells.

-

Incubation : Incubate the plate at 37°C for a set time (e.g., 30 minutes), during which L-alanine is converted to D-alanine.

-

Detection : Stop the racemase reaction (e.g., by boiling or adding acid). Add the D-alanine detection cocktail (DAAO, HRP, chromogen). DAAO will oxidize the D-alanine produced, generating H₂O₂, which is then used by HRP to oxidize the chromogen, resulting in a color change.

-

Measurement : Read the absorbance at the appropriate wavelength (e.g., 460 nm for oxidized o-dianisidine) using a microplate reader.

-

Data Analysis : Calculate the percent inhibition for each 3-CA concentration relative to the control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol: Incorporation of this compound into Peptides via SPPS

This protocol describes the incorporation of Fmoc-protected 3-chloro-L-alanine into a peptide sequence using standard solid-phase peptide synthesis (SPPS).[16]

Materials:

-

Fmoc-L-3-chloroalanine-OH

-

Appropriate solid-phase resin (e.g., Rink Amide MBHA)

-

Other Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Preparation : Swell the resin in DMF in a reaction vessel.

-

Fmoc Deprotection : Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF. Wash thoroughly with DMF.

-

Amino Acid Coupling (for 3-CA) :

-

In a separate vial, dissolve Fmoc-L-3-chloroalanine-OH (4 eq.), HBTU (3.9 eq.) in DMF.

-

Add DIPEA (8 eq.) to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature. Note: Due to the potential for side reactions or slower coupling, a double coupling may be beneficial.

-

Wash the resin thoroughly with DMF.

-

-

Repeat Cycles : Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection : Remove the N-terminal Fmoc group from the final amino acid.

-

Cleavage and Deprotection : Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation : Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification : Collect the peptide pellet via centrifugation and purify it using reverse-phase HPLC.

Conclusion

This compound is a powerful and versatile unnatural amino acid analog with significant utility in both fundamental research and applied drug discovery. Its role as a mechanism-based inactivator of PLP-dependent enzymes provides a clear pathway for its antibacterial activity and makes it an invaluable tool for enzymology. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the unique biochemical properties of this compound in their work.

References

- 1. beta-Chloroalanine | C3H6ClNO2 | CID 78 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Chloroalanine - Wikipedia [en.wikipedia.org]

- 4. 3-Chloro-L-alanine Hydrochloride | Alanine Aminotransferase Inhibitor [benchchem.com]

- 5. This compound hydrochloride | 35401-46-8 | Benchchem [benchchem.com]

- 6. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Discovery and History of β-Chloroalanine: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

β-Chloroalanine, a non-proteinogenic amino acid, has carved a significant niche in the annals of biochemical research. From its initial synthesis to its elucidation as a potent enzyme inhibitor and antimicrobial agent, its journey has provided invaluable tools and insights for researchers. This technical guide delves into the discovery, history, and core functionalities of β-chloroalanine, presenting key data, experimental methodologies, and a visualization of its mechanisms of action to serve as a comprehensive resource for the scientific community.

Discovery and Historical Synthesis

The first synthesis of β-chloroalanine is credited to J. L. Wood and L. van Middlesworth in 1949. Their pioneering work, published in the Journal of Biological Chemistry, laid the groundwork for future investigations into this intriguing molecule. The method involved the chlorination of serine, a readily available amino acid, followed by hydrolysis to yield β-chloroalanine.[1][2]

Subsequent decades saw the development of alternative and improved synthetic routes. A notable method involves the reaction of an aziridine-2-carboxylate with hydrogen chloride.[1][2] This and other synthetic advancements have made β-chloroalanine more accessible for research and potential therapeutic development.

Antimicrobial Properties and Spectrum of Activity

Early studies revealed that both the D- and L-isomers of β-chloroalanine possess bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][3] The growth of clinically relevant bacteria such as Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli was shown to be inhibited by β-chloroalanine.[1][3] This broad-spectrum activity spurred further investigation into its mechanism of action and potential as an antimicrobial agent.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of β-chloroalanine against various bacterial species as reported in the literature.

| Bacterial Species | Isomer | MIC (µg/mL) | Reference |

| Streptococcus pneumoniae | D/L | Varies | [1][3] |

| Streptococcus pyogenes | D/L | Varies | [1][3] |

| Bacillus subtilis | D/L | Varies | [1][3] |

| Escherichia coli | D/L | Varies | [1][3] |

| Salmonella typhimurium | L | Not specified | [4] |

Note: Specific MIC values can vary depending on the strain and the experimental conditions.

Mechanism of Action: Enzyme Inhibition

The primary mechanism behind the antimicrobial activity of β-chloroalanine is its ability to act as a potent inhibitor of several key bacterial enzymes, particularly those involved in cell wall biosynthesis and amino acid metabolism.

Alanine Racemase

A crucial target of β-chloroalanine is alanine racemase, an enzyme essential for the conversion of L-alanine to D-alanine.[1] D-alanine is a fundamental component of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, β-chloroalanine disrupts cell wall synthesis, leading to cell lysis and death. The D-isomer of β-chloroalanine, in particular, has been shown to cause the accumulation of the L-isomer of alanine within bacterial cells, providing evidence for the specific targeting of alanine racemase.[1][3]

Transaminases and Other Enzymes

β-Chloroalanine also exhibits inhibitory activity against a range of other pyridoxal 5'-phosphate (PLP)-dependent enzymes. These include:

-

D-amino acid transaminase: β-chloro-D-alanine acts as a potent competitive inhibitor of this enzyme from Bacillus sphaericus with a reported Ki of 10 µM.[5]

-

Threonine Deaminase and Transaminase B: The L-isomer of β-chloroalanine inhibits these enzymes, which are involved in the biosynthesis of isoleucine and valine.[4][6]

-

Alanine-valine transaminase (Transaminase C): β-Chloro-L-alanine reversibly inhibits this enzyme in Escherichia coli.[7]

The inhibition of these various enzymes contributes to the overall antibacterial effect of β-chloroalanine by disrupting multiple essential metabolic pathways.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibition constants (Ki) and other relevant quantitative data for the interaction of β-chloroalanine with various enzymes.

| Enzyme | Isomer | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |

| Alanine Racemase (E. coli, B. subtilis) | D/L | Irreversible | Not specified | Not specified | [1][3] |

| D-amino acid transaminase (B. sphaericus) | D | Competitive | 10 | Not specified | [5] |

| Threonine Deaminase | L | Reversible | Not specified | Not specified | [4][6] |

| Transaminase B | L | Irreversible | Not specified | Not specified | [4][6] |

| Alanine-valine transaminase (Transaminase C) | L | Reversible | Not specified | Not specified | [7] |

Experimental Protocols

Synthesis of β-Chloroalanine from Serine (Adapted from Wood and van Middlesworth, 1949)

This protocol provides a general overview of the original synthesis method. For precise, contemporary synthetic procedures, researchers should consult modern organic synthesis literature.

-

Esterification of Serine: Serine is first esterified to protect the carboxylic acid group. This is typically achieved by reacting serine with an alcohol (e.g., ethanol) in the presence of an acid catalyst.

-

Chlorination: The hydroxyl group of the serine ester is then replaced with a chlorine atom. This can be accomplished using a chlorinating agent such as thionyl chloride.

-

Hydrolysis: The final step is the hydrolysis of the ester group to yield β-chloroalanine. This is typically carried out under acidic or basic conditions.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) of β-chloroalanine can be determined using the broth microdilution method as follows:

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Serial Dilution of β-Chloroalanine: A two-fold serial dilution of β-chloroalanine is prepared in a 96-well microtiter plate using the same broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no drug) and a sterility control well (containing medium only) are included.

-

Incubation: The microtiter plate is incubated at the optimal temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of β-chloroalanine that completely inhibits visible growth of the bacterium.

Enzyme Inhibition Assay: Alanine Racemase

The inhibitory activity of β-chloroalanine against alanine racemase can be assessed using a coupled-enzyme assay:

-

Reaction Mixture: A reaction mixture is prepared containing buffer, purified alanine racemase, and L-alanine as the substrate.

-

Inhibitor Addition: Varying concentrations of β-chloroalanine are added to the reaction mixtures.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Coupled Reaction: The D-alanine produced by the racemase is acted upon by a D-amino acid oxidase, which produces hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

-

Data Analysis: The rate of the reaction is measured in the presence and absence of the inhibitor to determine the type of inhibition and the inhibition constant (Ki).

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and interactions involved in the biological activity of β-chloroalanine.

Caption: Inhibition of bacterial cell wall synthesis by β-chloroalanine.

Caption: Inhibition of key enzymes in amino acid metabolism by β-chloroalanine.

Conclusion

β-Chloroalanine remains a molecule of significant interest in the fields of biochemistry and drug development. Its history, from a synthetically derived amino acid analog to a well-characterized enzyme inhibitor, underscores the importance of such molecules in unraveling complex biological processes. The detailed understanding of its mechanisms of action continues to provide a foundation for the rational design of novel antimicrobial agents and other therapeutic interventions. This guide serves as a foundational resource for researchers seeking to build upon the rich history of β-chloroalanine and explore its future potential.

References

- 1. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0078853B1 - Process for preparing beta-chloroalanine - Google Patents [patents.google.com]

- 3. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Antimicrobial activity of β-lactam antibiotics against pneumococcal isolates causing pneumococcal disease in adults immediately before and after the COVID-19 pandemic in Spain (2019–2020) [frontiersin.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Chloroalanine: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its role as a potent enzyme inhibitor. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and biological activity. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and drug development.

Introduction

This compound (3-CA) is a halogenated derivative of the amino acid alanine. It exists as two enantiomers, L-3-Chloroalanine and D-3-Chloroalanine, both of which exhibit significant biological activity. Its primary mode of action involves the irreversible inhibition of several key enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall synthesis.[1] This property has made this compound and its derivatives promising candidates for the development of novel antimicrobial agents. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.

Physical and Chemical Properties

This compound is a white crystalline powder that is soluble in water.[2][3] The key physical and chemical properties of L-3-Chloroalanine are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2731-73-9 | [2][4][5] |

| Molecular Formula | C₃H₆ClNO₂ | [4][5] |

| Molecular Weight | 123.54 g/mol | [4][5] |

| Appearance | White crystalline powder | [2][3] |

| Melting Point | 166-167 °C | [2] |

| Boiling Point | 243.6 °C at 760 mmHg (predicted) | |

| pKa | 1.89 ± 0.10 (predicted) | |

| Water Solubility | Soluble | [2][3] |

| Storage Temperature | 0°C |

Synthesis of this compound

This compound is most commonly synthesized from serine.[3] Several methods have been reported, with the chlorination of the hydroxyl group of serine being the key transformation.

Synthesis from L-Serine using Thionyl Chloride

A prevalent method for the synthesis of 3-Chloro-L-alanine methyl ester hydrochloride involves the reaction of L-serine with thionyl chloride in methanol.[6]

Experimental Protocol:

-

Suspend L-serine in methanol.

-

Cool the suspension to 5-10 °C.

-

Slowly add thionyl chloride dropwise to the cooled suspension.

-

After the addition is complete, heat the reaction mixture to 38 °C and maintain for 48 hours.

-

Cool the reaction mixture to induce crystallization.

-

Collect the crystals of L-serine methyl ester hydrochloride by filtration and dry.

-

Suspend the L-serine methyl ester hydrochloride in a suitable solvent.

-

Add thionyl chloride dropwise and control the temperature in stages.

-

After the reaction is complete, cool the mixture to 15-25 °C and add water for layering.

-

The aqueous phase is then further processed to obtain 3-chloro-L-alanine methyl ester hydrochloride.[6]

Synthesis from Serine using N-Chlorosuccinimide (NCS) and Thiourea

A method for the direct conversion of serine to this compound under mild conditions has also been developed using N-chlorosuccinimide (NCS) as the chlorinating agent and thiourea as a catalyst.[7]

Experimental Protocol:

-

To a flask, add serine and a solvent (e.g., dichloromethane).

-

Add thiourea to the mixture and stir at room temperature for 30 minutes.

-

Add N-chlorosuccinimide (NCS) dropwise while stirring rapidly.

-

Continue the reaction for two hours after the addition is complete.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Add ethanol to the residue and stir for one hour.

-

Filter the mixture to collect the solid product.

-

Wash the solid with a small amount of ethanol and dry under vacuum to yield 3-chloro-alanine.[7]

Logical Relationship of Synthesis:

Caption: Synthesis pathways of this compound from Serine.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum of 3-Chloro-L-alanine Hydrochloride:

A ¹H NMR spectrum of 3-Chloro-L-alanine hydrochloride is available, however, detailed experimental parameters and high-resolution imagery are not readily accessible in public databases.[8] For related compounds like N-Boc-L-alanine-OMe, the following chemical shifts have been reported in CDCl₃: ¹H NMR (CDCl₃): δ 1.38 (d, J = 7.2 Hz, 3H, CH(CH₃)), 1.44 (s, 9H, C(CH₃)₃), 3.74 (s, 3H, OCH₃), 4.32 (m, 1H, CH(CH₃)).[9]

¹³C NMR Spectrum:

Experimentally determined ¹³C NMR data for this compound is not widely available. For N-Boc-L-alanine-OMe in CDCl₃, the reported chemical shifts are: ¹³C NMR (CDCl₃): δ 18.7 (CH(CH₃)), 28.3 (C(CH₃)₃), 49.1 (CH(CH₃)), 52.3 (OCH₃), 79.9 (C(CH₃)₃), 155.4 (CO-OᵗBu), 174.2 (CO-OCH₃).[9]

Infrared (IR) Spectroscopy

The IR spectrum of an amino acid is characterized by vibrations of the amino and carboxyl groups. For alanine, characteristic IR bands are observed for the ammonium and carboxylate groups in the regions of 3440-3000 cm⁻¹ and 1620-1512 cm⁻¹, respectively. The presence of the C-Cl bond in this compound would introduce an additional characteristic absorption band. A reference FTIR spectrum for 3-Chloro-L-alanine hydrochloride is available on SpectraBase.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for amino acids include the loss of water (M-18), ammonia (M-17), and the carboxyl group (M-45).[11] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak for chlorine-containing fragments.

Biological Activity and Mechanism of Action

This compound is a well-established inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes, with alanine racemase being a primary target. Alanine racemase catalyzes the interconversion of L-alanine and D-alanine, the latter being an essential component of the peptidoglycan layer in bacterial cell walls.

Mechanism of Alanine Racemase Inhibition

This compound acts as a "suicide substrate" or mechanism-based inactivator of alanine racemase. The enzyme recognizes this compound as a substrate and initiates its catalytic cycle. This leads to the elimination of a chloride ion, generating a highly reactive amino-acrylate intermediate. This intermediate then covalently binds to the PLP cofactor in the active site of the enzyme, leading to its irreversible inactivation.

Signaling Pathway of Alanine Racemase Inhibition:

Caption: Mechanism of irreversible inhibition of Alanine Racemase.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable tool for researchers studying bacterial cell wall biosynthesis and for the development of novel antimicrobial agents. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and mechanism of action. The detailed protocols and compiled data aim to support and facilitate further research and development in this promising area.

References

- 1. BMRB - Database Commons [ngdc.cncb.ac.cn]

- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 3. Biological Magnetic Resonance Data Bank (BMRB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 4. 3-chloro-L-alanine | C3H6ClNO2 | CID 439772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroalanine - Wikipedia [en.wikipedia.org]

- 6. CN110590587A - Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride - Google Patents [patents.google.com]

- 7. CN115872882A - Synthetic method of 3-chloro-alanine - Google Patents [patents.google.com]

- 8. 3-CHLORO-L-ALANINE HYDROCHLORIDE(51887-89-9) 1H NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereochemistry of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine, a non-proteinogenic amino acid, has garnered significant interest in the scientific community due to its role as a potent enzyme inhibitor and its utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and biological significance of this compound. Detailed experimental protocols for its synthesis are provided, along with a thorough compilation of its spectroscopic and crystallographic data. Furthermore, this guide elucidates the mechanism of its interaction with key biological targets and the resultant impact on metabolic pathways, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound is a halogenated derivative of the amino acid alanine, with the chemical formula C₃H₆ClNO₂.[1] It exists as a white, water-soluble solid.[1] The presence of a chlorine atom at the β-carbon introduces unique chemical reactivity, making it a valuable tool in biochemical studies and a precursor for the synthesis of other amino acids.[1] Of particular importance is its role as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall biosynthesis.[2][3] This inhibitory action forms the basis of its antibacterial properties and has driven research into its potential as a therapeutic agent. This guide will delve into the core aspects of this compound's chemistry and biology, providing a detailed resource for professionals in the field.

Structure and Stereochemistry

The structure of this compound is characterized by a chiral α-carbon, an amino group, a carboxyl group, and a chloromethyl group. This chirality gives rise to two stereoisomers: L-3-chloroalanine and D-3-chloroalanine.

Stereoisomers

The stereochemistry of this compound is crucial to its biological activity. The L- and D-isomers often exhibit different effects on enzymatic systems. According to the Cahn-Ingold-Prelog priority rules, L-3-chloroalanine corresponds to the (R)-configuration, while D-3-chloroalanine corresponds to the (S)-configuration.[4]

References

An In-depth Technical Guide to the Biological Activity of D- and L-Isomers of 3-Chloroalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine (3-CA), a halogenated derivative of the amino acid alanine, exists as two stereoisomers, D-3-chloroalanine (D-3-CA) and L-3-chloroalanine (L-3-CA). Both isomers exhibit significant biological activity, primarily acting as potent inhibitors of various enzymes, many of which are crucial for bacterial survival. This technical guide provides a comprehensive overview of the distinct and overlapping biological activities of D- and L-3-chloroalanine, with a focus on their enzymatic targets, mechanisms of inhibition, and potential therapeutic applications. The information is presented with clearly structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in microbiology, enzymology, and drug development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Amino acid analogs represent a promising class of compounds that can interfere with essential metabolic pathways in bacteria. This compound, in both its D- and L-isomeric forms, has been identified as a potent inhibitor of several key bacterial enzymes, particularly those involved in cell wall biosynthesis. This guide delves into the specific biological activities of each isomer, highlighting their differential effects and the underlying molecular mechanisms.

Comparative Biological Activities of D- and L-3-Chloroalanine

Both D- and L-isomers of this compound are known to inhibit the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. Their primary mode of action is through the inhibition of pyridoxal phosphate (PLP)-dependent enzymes.

D-3-Chloroalanine (D-3-CA)

The D-isomer of this compound is a well-documented inhibitor of enzymes involved in D-amino acid metabolism. Its most prominent target is alanine racemase , an essential bacterial enzyme that catalyzes the conversion of L-alanine to D-alanine, a critical component of the peptidoglycan cell wall. Inhibition of alanine racemase by D-3-CA leads to a depletion of the D-alanine pool, thereby disrupting cell wall synthesis and leading to bacterial cell death. The inhibition of bacterial growth by D-3-CA can be completely prevented by the addition of D-alanine or D-alanyl-D-alanine, confirming its targeted effect on this pathway.

Furthermore, D-3-CA has been shown to interact with D-amino acid oxidase (DAO) , an enzyme that catalyzes the oxidative deamination of D-amino acids. The reaction of D-3-CA with DAO can lead to the formation of chloropyruvate under aerobic conditions and pyruvate under anaerobic conditions, indicating that the enzyme can catalyze both oxidative deamination and an elimination reaction.

L-3-Chloroalanine (L-3-CA)

The L-isomer also demonstrates antibacterial properties, although its range of targets appears to be broader. Like its D-counterpart, L-3-CA is an inhibitor of alanine racemase . However, the inhibition of bacterial growth by L-3-CA is only partially prevented by high concentrations of L-alanine, suggesting that it likely has other significant intracellular targets.

Indeed, L-3-CA has been shown to inhibit other PLP-dependent enzymes, including threonine deaminase and transaminase B (branched-chain amino acid transaminase) in Salmonella typhimurium. The inhibition of threonine deaminase by L-3-CA is reversible, while the inactivation of transaminase B is irreversible. This broader spectrum of activity contributes to its overall antibacterial effect.

Quantitative Inhibition Data

| Enzyme | Organism | Inhibitor | Inhibition Constant (Ki) | IC50 | Reference |

| Alanine Racemase | Salmonella typhimurium | D-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |

| Alanine Racemase | Salmonella typhimurium | L-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |

| Alanine Racemase | Pseudomonas striata | D-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |

| Alanine Racemase | Pseudomonas striata | L-3-Chloroalanine | Not explicitly stated | Not explicitly stated | |

| Threonine Deaminase | Salmonella typhimurium | L-3-Chloroalanine | Reversible inhibition noted | Not explicitly stated | |

| Transaminase B | Salmonella typhimurium | L-3-Chloroalanine | Irreversible inactivation noted | Not explicitly stated |

Note: The table highlights the need for further quantitative studies to precisely determine and compare the inhibitory potencies of D- and L-3-chloroalanine against their various enzymatic targets.

Mechanism of Action: Suicide Inhibition

Both D- and L-3-chloroalanine are classified as mechanism-based inactivators, also known as "suicide inhibitors". This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive species that then irreversibly inactivates the enzyme.

The general mechanism for the suicide inhibition of a PLP-dependent enzyme by this compound involves the following steps:

-

Formation of a Schiff base: The amino group of this compound forms a Schiff base with the pyridoxal phosphate cofactor at the enzyme's active site.

-

Enzyme-catalyzed β-elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of the inhibitor.

-

Formation of a reactive intermediate: This elimination reaction generates a highly reactive α,β-unsaturated aminoacrylate intermediate.

-

Irreversible covalent modification: The reactive intermediate then covalently binds to a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for characterizing the biological activity of this compound isomers.

Alanine Racemase Inhibition Assay (Continuous Spectrophotometric Method)

This assay measures the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the oxidation of L-alanine by L-alanine dehydrogenase, which can be monitored spectrophotometrically.

Materials:

-

Purified alanine racemase

-

D-Alanine (substrate)

-

L-Alanine dehydrogenase

-

NAD+

-

D- and L-3-Chloroalanine (inhibitors)

-

Tris-HCl buffer (pH 8.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and L-alanine dehydrogenase.

-

Add a specific concentration of D-alanine to the reaction mixture.

-

To test for inhibition, pre-incubate the alanine racemase with varying concentrations of D- or L-3-chloroalanine for a set period.

-

Initiate the reaction by adding the pre-incubated enzyme (or uninhibited enzyme for control) to the reaction mixture.

-

Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

D-Amino Acid Oxidase Activity Assay (Oxygen Consumption Method)

This assay directly measures the activity of D-amino acid oxidase by monitoring the consumption of molecular oxygen during the oxidative deamination of a D-amino acid substrate.

Materials:

-

Purified D-amino acid oxidase

-

D-Alanine or another suitable D-amino acid substrate

-

D- and L-3-Chloroalanine (inhibitors)

-

Phosphate buffer (pH 8.3)

-

Oxygen electrode and chamber

Procedure:

-

Calibrate the oxygen electrode system with air-saturated buffer.

-

Add a known amount of phosphate buffer to the reaction chamber and allow it to equilibrate to the desired temperature.

-

Add the D-amino acid substrate to the chamber.

-

To test for inhibition, add varying concentrations of D- or L-3-chloroalanine to the chamber.

-

Initiate the reaction by injecting a small volume of a concentrated solution of D-amino acid oxidase.

-

Record the rate of oxygen consumption over time.

-

The initial rate of the reaction is determined from the slope of the oxygen concentration versus time plot.

-

Calculate the percent inhibition and determine the IC50 value as described previously.

Signaling and Metabolic Pathways

The primary mechanism of action of this compound isomers is the disruption of bacterial cell wall biosynthesis. Alanine racemase is a key enzyme in the early stages of peptidoglycan synthesis.

The Role of 3-Chloroalanine in Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential structure, provides an excellent target for antimicrobial agents. Composed primarily of peptidoglycan, its synthesis is a complex process involving numerous enzymatic steps. One such critical enzyme is alanine racemase, which provides the D-alanine isomer necessary for peptidoglycan cross-linking. 3-Chloroalanine, a halogenated analog of alanine, has been identified as a potent inhibitor of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the role of this compound, its mechanism of action, and its potential as an antimicrobial agent. We will delve into the quantitative data of its inhibitory effects, detailed experimental protocols for its study, and visual representations of the pathways involved.

Mechanism of Action: Targeting the Foundations of the Cell Wall

The primary mode of action of this compound is the irreversible inhibition of alanine racemase. Both the D- and L-isomers of this compound have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. 3-Chloro-D-alanine acts as a mechanism-based inactivator, also known as a suicide substrate. The enzyme recognizes it as a substrate and initiates catalysis. This process, however, leads to the formation of a reactive intermediate that covalently binds to the enzyme's active site, rendering it permanently inactive[1][2]. In extracts of E. coli and B. subtilis, treatment with 3-chloro-D-alanine resulted in a 90-95% inhibition of alanine racemase activity[1][2].

The consequence of alanine racemase inactivation is the depletion of the intracellular pool of D-alanine. D-alanine is an essential building block for the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the pentapeptide side chain of the peptidoglycan precursor, Lipid II. Without an adequate supply of D-alanine, the synthesis of this crucial dipeptide by D-alanine-D-alanine ligase is severely hampered, leading to a halt in peptidoglycan synthesis. This disruption of cell wall integrity ultimately results in cell lysis and bacterial death.

While the primary target is alanine racemase, some studies suggest that this compound may also inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as D-amino acid transaminase[3] and branched-chain amino acid transaminase[4]. However, its most significant impact on cell wall synthesis is through the direct inactivation of alanine racemase. There is currently limited evidence to suggest a direct, significant inhibitory effect of this compound on D-alanine-D-alanine ligase itself; the inhibition of this step is largely considered a downstream effect of D-alanine depletion.

Cellular Uptake

As an amino acid analog, this compound is transported into the bacterial cell via amino acid transport systems. Bacteria possess various permeases and ABC transporters for the uptake of amino acids from the environment. The specific transporters involved in this compound uptake are likely those with an affinity for alanine and other small, neutral amino acids.

Quantitative Data on Inhibition

| Inhibitor | Target Enzyme | Bacterial Species | Inhibition Parameter | Value | Reference |

| 3-Chloro-D-alanine | Alanine Racemase | E. coli, B. subtilis | % Inhibition | 90-95% | [1][2] |

| β-Cl-LAla-β-Cl-LAla | Alanine Racemase (in vivo) | E. coli JSR-O | % Activity Remaining | ~10% | [5] |

| D-Cycloserine | Alanine Racemase | E. coli | Ki | 0.0138 mM | |

| D-Cycloserine | Alanine Racemase | S. aureus | Ki | 0.0073 mM | |

| D-Cycloserine | Alanine Racemase | M. tuberculosis | Ki | 0.0086 mM |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Bacterial Species | MIC (μg/mL) | Reference |

| β-Cl-LAla-β-Cl-LAla | E. coli | 1.56 - 12.5 | [5] |

| β-Cl-LAla-β-Cl-LAla | H. influenzae | 1.56 - 12.5 | [5] |

| β-Cl-LAla-β-Cl-LAla | S. flexneri | 1.56 - 12.5 | [5] |

| β-Cl-LAla-β-Cl-LAla | Enterobacter spp. | 1.56 - 12.5 | [5] |

| 3-Chloro-DL-alanine | S. mutans | < 1 mM | [6] |

| 3-Chloro-DL-alanine | E. coli | < 1 mM | [6] |

Experimental Protocols

Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Method)

This assay measures the conversion of L-alanine to D-alanine, which is then acted upon by D-amino acid oxidase to produce pyruvate, ammonia, and hydrogen peroxide. The hydrogen peroxide is used by horseradish peroxidase to oxidize a chromogenic substrate.

Materials:

-

Purified alanine racemase

-

L-alanine (substrate)

-

D-amino acid oxidase

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., o-dianisidine)

-

This compound (inhibitor)

-

Phosphate buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, D-amino acid oxidase, HRP, and the chromogenic substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the mixture with the purified alanine racemase for a defined period to allow for inhibitor binding.

-

Initiate the reaction by adding L-alanine.

-

Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

-

Calculate the initial reaction velocities and determine the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. To determine the Ki, repeat the experiment with varying substrate concentrations.

D-alanine-D-alanine Ligase Inhibition Assay (Malachite Green Assay)

This assay measures the amount of inorganic phosphate (Pi) released from the ATP-dependent ligation of two D-alanine molecules.

Materials:

-

Purified D-alanine-D-alanine ligase

-

D-alanine (substrate)

-

ATP

-

This compound (inhibitor)

-

Tris-HCl buffer (pH 7.8) containing MgCl2 and KCl

-

Malachite Green reagent

-

Sodium citrate solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, KCl, ATP, and D-alanine.

-

Add varying concentrations of this compound to the reaction mixture.

-

Add the purified D-alanine-D-alanine ligase to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

After a short incubation at room temperature to allow for color development, measure the absorbance at ~620 nm using a microplate reader.

-

Create a standard curve using known concentrations of phosphate to determine the amount of Pi produced in each reaction.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

Materials:

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound stock solution

-

96-well microtiter plates

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the bacterial strain (e.g., to 0.5 McFarland standard).

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, the optical density at 600 nm can be measured using a microplate reader.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. Inhibition of bacterial growth by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroalanyl antibiotic peptides: antagonism of their antimicrobial effects by L-alanine and L-alanyl peptides in gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Chloro-DL-alanine resistance by L-methionine-alpha-deamino-gamma-mercaptomethane-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antibacterial Spectrum of 3-Chloroalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine, a non-proteinogenic amino acid analogue, has demonstrated notable antibacterial properties. This technical guide provides an in-depth exploration of its antibacterial spectrum, mechanism of action, and the experimental protocols utilized for its evaluation. By inhibiting key pyridoxal phosphate (PLP)-dependent enzymes, particularly alanine racemase, this compound disrupts the synthesis of the bacterial cell wall, a pathway essential for bacterial viability. This guide summarizes the available quantitative and qualitative data on its efficacy against a range of bacteria, details the methodologies for determining its antibacterial activity, and visualizes the key pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. This compound, an analogue of the amino acid alanine, presents a compelling area of research due to its targeted inhibition of bacterial cell wall biosynthesis. Both the D- and L-isomers of this compound have been shown to inhibit the growth of a variety of bacteria, including clinically relevant species[1][2]. Its primary mode of action involves the irreversible inhibition of alanine racemase, an enzyme crucial for the production of D-alanine, a fundamental component of peptidoglycan in most bacterial cell walls[1][2]. This guide serves as a comprehensive resource for understanding and further investigating the antibacterial potential of this compound.

Mechanism of Action

The antibacterial effect of this compound is primarily attributed to its role as a "suicide substrate" for several PLP-dependent enzymes involved in amino acid metabolism.

Inhibition of Alanine Racemase

The most well-characterized target of this compound is alanine racemase (Alr). This enzyme catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential building block of the pentapeptide side chains of peptidoglycan, the major structural component of most bacterial cell walls.

The inhibition mechanism involves the following steps:

-

Binding: this compound, mimicking the natural substrate alanine, binds to the active site of alanine racemase.

-

Enzyme-catalyzed β-elimination: The enzyme initiates a catalytic reaction that results in the elimination of the chlorine atom from the 3-position of the molecule.

-

Formation of a reactive intermediate: This elimination generates a highly reactive amino-acrylate intermediate.

-

Covalent modification: The reactive intermediate then covalently binds to the pyridoxal phosphate (PLP) cofactor in the enzyme's active site, leading to irreversible inactivation of the enzyme.

This inactivation deprives the bacterium of the necessary D-alanine precursors for peptidoglycan synthesis, ultimately leading to cell lysis.

Figure 1: Simplified signaling pathway of this compound's inhibition of Alanine Racemase and its effect on bacterial cell wall synthesis.

Inhibition of Other PLP-Dependent Enzymes

Besides alanine racemase, this compound has been shown to inhibit other PLP-dependent enzymes, which may contribute to its overall antibacterial effect. These include:

-

D-amino acid transaminase: This enzyme is also involved in D-amino acid metabolism.

-

Branched-chain amino acid transaminase: Inhibition of this enzyme can affect the synthesis of essential branched-chain amino acids.

-

Threonine deaminase: This enzyme is involved in the biosynthesis of isoleucine.

The multi-targeted nature of this compound may reduce the likelihood of rapid resistance development.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. However, comprehensive quantitative data across a wide variety of species is limited. The available data is summarized below.

Quantitative Data

| Isomer | Bacterium | Strain | MIC (µg/mL) | Notes |

| β-Chloro-D-alanine | Staphylococcus aureus (MRSA) | JE2 (wild-type) | 300 | |

| β-Chloro-D-alanine | Staphylococcus aureus (MRSA) | JE2 (alr1 mutant) | <50 | The alr1 mutation significantly increased susceptibility. |

| 3-Chloro-DL-alanine | Fusobacterium nucleatum | - | Resistant at 1 mM | |

| 3-Chloro-DL-alanine | Porphyromonas gingivalis | - | Resistant at 1 mM | |

| 3-Chloro-DL-alanine | Streptococcus mutans | - | Sensitive at 1 mM | |

| 3-Chloro-DL-alanine | Escherichia coli | - | Sensitive at 1 mM | [3] |

Qualitative Data

Both the D- and L-isomers of β-chloroalanine have been reported to inhibit the growth of the following bacteria, although specific MIC values were not provided in the cited literature[1][2]:

-

Diplococcus pneumoniae (now known as Streptococcus pneumoniae)

-

Streptococcus pyogenes

-

Bacillus subtilis

Experimental Protocols

The following sections detail the standard methodologies for determining the antibacterial spectrum of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Materials:

-

This compound (D-, L-, or DL-isomer)

-